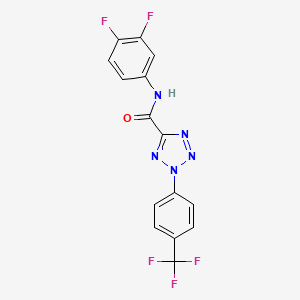

N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(3,4-Difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a fluorinated heterocyclic compound characterized by a tetrazole core linked to two aromatic substituents: a 3,4-difluorophenyl group and a 4-(trifluoromethyl)phenyl moiety. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the fluorine-rich aromatic groups contribute to lipophilicity and electronic effects critical for target binding .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F5N5O/c16-11-6-3-9(7-12(11)17)21-14(26)13-22-24-25(23-13)10-4-1-8(2-5-10)15(18,19)20/h1-7H,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTFBWNOKGTNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a halogenated tetrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, such as polymers or coatings with specific functionalities.

Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: It may be utilized in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound’s fluorinated aromatic groups are shared with several agrochemicals and pharmaceuticals (Table 1). Key comparisons include:

Key Observations :

- Fluorine Substitution : The 3,4-difluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in diflufenican. Positional differences in fluorine atoms can alter electronic distribution and steric interactions, impacting target affinity .

- Core Heterocycles: Tetrazole (target compound) vs. Tetrazoles are more polar than pyridines but less acidic than carboxylic acids, offering a balance of membrane permeability and stability .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. Comparatively, the target compound’s logP is likely higher than diflufenican’s due to additional fluorine atoms .

- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in sulfentrazone’s extended soil residual activity. The tetrazole core may further resist enzymatic degradation compared to ester-containing analogs .

Biological Activity

N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula: CHFNO

- Molecular Weight: 373.26 g/mol

This compound contains a tetrazole ring, which is known for its bioisosteric properties that can enhance the pharmacological profile of drugs.

Tetrazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The mechanism of action often involves:

- Inhibition of Enzymes: Many tetrazole compounds act as inhibitors of specific enzymes involved in tumor growth and proliferation.

- Modulation of Signaling Pathways: They may interfere with critical signaling pathways such as the MAPK/ERK pathway, which is crucial in cancer progression.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

-

Cell Line Studies:

- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cells.

- The IC values for these cell lines range from 10 to 25 µM, indicating potent activity against tumor cells.

-

Mechanistic Insights:

- The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- It has been observed to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Cytokine Production: It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

- Effect on NF-kB Pathway: The compound inhibits the NF-kB signaling pathway, which is pivotal in mediating inflammatory responses.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 373.26 g/mol |

| IC (MCF-7) | 15 µM |

| IC (A549) | 20 µM |

| IC (HL-60) | 12 µM |

| Anti-inflammatory Effect | Yes |

Case Studies

-

Study on Anticancer Efficacy:

A study published in a peer-reviewed journal explored the effects of various tetrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics due to their ability to induce apoptosis more effectively . -

Inflammation Model:

Another study investigated the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results demonstrated a significant reduction in paw edema and inflammatory cytokine levels upon administration of the tetrazole derivative .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions:

Tetrazole ring formation : Use sodium azide (NaN₃) and nitriles under reflux in solvents like ethanol or DMF.

Coupling reactions : Introduce the 3,4-difluorophenyl and 4-(trifluoromethyl)phenyl groups via nucleophilic substitution or amide bond formation using coupling agents like EDCI/HOBt.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

- Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.2 equivalents of NaN₃) to maximize yield (typically 60–75%) .

Q. How should researchers characterize the compound’s structural and spectroscopic properties?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine splitting in ¹H NMR at δ 7.2–8.1 ppm for aromatic protons).

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (C₁₅H₉F₅N₅O; calculated [M+H]⁺ = 394.07).

- IR spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, tetrazole ring vibration at ~1450 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with carboxamide groups) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.

- Anticancer screening : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin.

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?

- Approach :

- Systematic substitution : Compare analogs with modified substituents (e.g., replacing trifluoromethyl with methoxy) to assess impact on potency.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like mGlu4 receptors.

- Data normalization : Control for variables like assay conditions (pH, serum content) that may cause discrepancies between studies .

Q. What strategies mitigate instability of the tetrazole ring under physiological conditions?

- Solutions :

- pH optimization : Stabilize the compound in buffers (pH 6.5–7.5) to prevent ring-opening hydrolysis.

- Prodrug design : Mask the tetrazole as a methyl ester to enhance metabolic stability.

- Co-crystallization : Use cyclodextrins or liposomes to improve solubility and reduce degradation .

Q. How can researchers validate the compound’s mechanism of action as a positive allosteric modulator of mGlu4?

- Experimental design :

Radioligand binding assays : Measure displacement of [³H]LY341495 in HEK293 cells expressing mGlu2.

Calcium flux assays : Use FLIPR Tetra to quantify potentiation of glutamate-induced Ca²⁺ signaling.

In vivo validation : Test in rodent models of Parkinson’s disease (e.g., haloperidol-induced catalepsy) with dose-dependent reversal of symptoms .

Q. What computational tools predict metabolic pathways and potential toxicity?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.